R(-)-N-Ethylnorapomorphine hydrochloride

Description

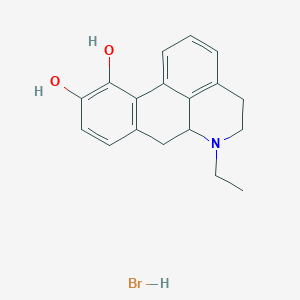

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20BrNO2 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

6-ethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |

InChI |

InChI=1S/C18H19NO2.BrH/c1-2-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(20)18(21)17(12)13;/h3-7,14,20-21H,2,8-10H2,1H3;1H |

InChI Key |

LRGFQTDQJJCHEN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Research

Stereoselective Synthesis Pathways of R(-)-N-Ethylnorapomorphine Hydrochloride

The creation of the specific three-dimensional structure of R(-)-N-Ethylnorapomorphine is essential for its function. Stereoselective synthesis ensures that only the desired R(-) enantiomer is produced.

A primary method for synthesizing R(-)-apomorphine and its derivatives involves a regioselective [4+2] cyclization, which constructs the core aporphine (B1220529) ring system. This process often starts with precursor molecules like isoquinoline (B145761) derivatives. nih.gov The resulting mixture of enantiomers, the right-handed (R) and left-handed (S) versions of the molecule, must then be separated. This separation, known as resolution, can be achieved by using a chiral agent, such as (+)-dibenzoyltartaric acid, which selectively crystallizes with one of the enantiomers, allowing for its isolation. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is another technique used to separate the enantiomers. nih.govkhanacademy.org

An alternative to resolution is asymmetric synthesis, which aims to create only the desired enantiomer from the beginning. polimi.it This can involve using biocatalysts like enzymes that stereoselectively carry out key reaction steps. polimi.it

Once the R(-)-N-norapomorphine core is obtained, the final step is the addition of an ethyl group to the nitrogen atom (N-alkylation). nih.govresearchgate.net This is typically achieved by reacting the norapomorphine (B1212033) with a compound like ethyl iodide. The process is finalized by treating the molecule with hydrochloric acid to form the stable hydrochloride salt.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve creating a series of related compounds, or analogs, to understand how specific parts of a molecule contribute to its biological effects. For R(-)-N-Ethylnorapomorphine, these studies are vital for mapping its interaction with dopamine (B1211576) D1 and D2 receptors. nih.govacs.org The apomorphine (B128758) structure is typically divided into three main regions for these modifications: the phenyl ring, the catechol group (two adjacent hydroxyl groups), and the N-alkyl group. nih.gov

Phenyl Ring Modifications: The phenyl ring has been a focus of derivatization to explore how substituents at different positions affect receptor binding and activity. For instance, adding bromine or alkyl groups at the C-1 or C-3 positions has been shown to alter the compound's efficacy and bias towards certain signaling pathways. nih.gov

Catechol Group Modifications: The two hydroxyl (-OH) groups on the catechol ring are critical for receptor interaction. Protecting these groups or modifying them can significantly change the compound's properties. nih.gov

N-Alkyl Group Variations: The N-ethyl group plays a significant role in the compound's affinity for dopamine receptors. Studies have synthesized a range of N-substituted analogs (e.g., N-propyl, N-allyl, N-cyclopropylmethyl) to determine the optimal size and properties of this side chain for D2 receptor affinity and agonist activity. nih.gov Increasing the chain length or introducing branches can impact potency and selectivity. nih.gov

The data from these studies help in designing new compounds with specific desired activities, such as biased agonists that preferentially activate certain cellular signaling pathways over others. nih.govduke.edu

| Compound | N-Substituent | Relative D-2 Receptor Affinity | Reference |

|---|---|---|---|

| N-Ethyl (3) | -CH₂CH₃ | High | nih.gov |

| N-Propyl (4) | -(CH₂)₂CH₃ | High | nih.gov |

| N-Isopropyl (5) | -CH(CH₃)₂ | Reduced | nih.gov |

| N-Isobutyl (6) | -CH₂CH(CH₃)₂ | Reduced | nih.gov |

| N-Allyl (8) | -CH₂CH=CH₂ | High | nih.gov |

| N-Cyclopropylmethyl (7) | -CH₂-c-C₃H₅ | High | nih.gov |

Radioligand Synthesis for Receptor Characterization Research

Radiolabeled versions of R(-)-N-Ethylnorapomorphine and its analogs are essential tools for visualizing and quantifying dopamine receptors in the brain using techniques like Positron Emission Tomography (PET). nih.govnih.gov This involves replacing one of the atoms in the molecule with a radioactive isotope, most commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The synthesis of these radioligands must be rapid due to the short half-lives of the isotopes. For ¹¹C-labeling, a common method is the N-alkylation of the norapomorphine precursor using [¹¹C]methyl iodide or other ¹¹C-labeled alkylating agents. nih.govresearchgate.netiaea.org This reaction introduces the radioactive carbon atom onto the nitrogen of the aporphine structure. nih.gov

For ¹⁸F-labeling, a different strategy is required. One approach involves synthesizing a precursor with a leaving group (like a tosyl group) that can be readily displaced by the [¹⁸F]fluoride ion. nih.govnih.gov

After the radioactive isotope is incorporated, the radioligand must be quickly purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure it is free from non-radioactive precursors and other impurities. nih.govnih.gov The final product's specific activity—a measure of the radioactivity per amount of substance—is a critical factor for the success of PET imaging studies. nih.gov These radiolabeled compounds allow researchers to study the distribution and function of dopamine receptors in living subjects. nih.gov

Molecular and Cellular Pharmacology

Dopamine (B1211576) Receptor Subtype Selectivity and Affinities

R(-)-N-Ethylnorapomorphine hydrochloride exhibits a distinct profile of selectivity and affinity for dopamine receptor subtypes, which are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.

D1-like Receptor Interactions (D1, D5)

Research indicates that this compound generally displays a low affinity for D1-like receptors. Studies on a series of N-substituted analogues of (R)-(-)-norapomorphine, which includes the N-ethyl derivative, have consistently shown a relatively low affinity for D1 receptor sites. nih.gov The D1 receptor, the most abundant dopamine receptor in the central nervous system, is coupled to Gs proteins and stimulates adenylyl cyclase. rndsystems.com The D5 receptor, also a member of the D1-like family, has a tenfold higher affinity for dopamine than the D1 subtype and is also linked to the activation of adenylyl cyclase. wikipedia.org While specific binding data for R(-)-N-Ethylnorapomorphine at the D5 receptor is not extensively detailed in the available literature, the general trend for N-substituted norapomorphine (B1212033) analogues suggests a lower affinity for the D1-like receptor family as a whole.

D2-like Receptor Interactions (D2, D3, D4)

This compound is primarily characterized as a dopamine D2 receptor agonist. labshake.com The D2-like receptors, which include the D2, D3, and D4 subtypes, are coupled to Gi/o proteins and inhibit adenylyl cyclase activity. Studies on N-substituted norapomorphines have revealed that the nature of the N-alkyl side chain significantly influences D2 receptor affinity and selectivity. Optimal D2 and agonist-site affinity is observed with N-propyl or N-ethyl substitutions. nih.gov

The D2 receptor exists in two isoforms, D2-long (D2L) and D2-short (D2S), and is a primary target for many antipsychotic medications. The D3 receptor is implicated in cognitive and emotional functions, while the D4 receptor is associated with cognition, memory, and fear. researchgate.net Aporphine (B1220529) derivatives are known to interact with these receptor subtypes.

Below is a data table summarizing the reported binding affinities (Ki values) of R(-)-N-Ethylnorapomorphine and related compounds for D2-like receptors from various research contexts.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| R(-)-N-Propylnorapomorphine (NPA) | - | 0.3 | - |

Note: Specific Ki values for R(-)-N-Ethylnorapomorphine at individual D2, D3, and D4 subtypes are not consistently available in the reviewed literature. The data for NPA, a close structural analog, is provided for context.

Comparative Receptor Binding Profiles with Other Dopamine Agonists

The binding profile of this compound can be understood in the context of other well-known dopamine agonists. A comparative analysis highlights the relative affinities and selectivities of these compounds.

| Dopamine Agonist | D1-like Affinity | D2-like Affinity | Key Characteristics |

| R(-)-N-Ethylnorapomorphine | Low | High | D2 receptor agonist |

| Apomorphine (B128758) | Agonist | Agonist | Non-selective D1/D2 agonist |

| Bromocriptine | - | Agonist | D2 receptor agonist |

| Quinpirole | - | Agonist | Selective D2/D3 receptor agonist |

Non-Dopaminergic Receptor Interactions in Research Contexts

While the primary pharmacological activity of this compound is centered on dopamine receptors, the broader class of aporphine alkaloids is known to interact with other receptor systems, which may be relevant in research contexts.

Serotonin Receptors: Aporphine alkaloids have been reported to have affinities for various serotonin (5-HT) receptors. For instance, some aporphines act as ligands at 5-HT1A and 5-HT2A receptors. However, specific data on the binding profile of R(-)-N-Ethylnorapomorphine at the full panel of serotonin receptor subtypes is not extensively documented.

Adrenergic Receptors: The structural similarity of aporphines to catecholamines suggests a potential for interaction with adrenergic receptors. The aporphine scaffold is recognized as a privileged structure for designing ligands that can target adrenergic receptors, among other CNS targets. Adrenergic receptors are classified into alpha (α) and beta (β) subtypes, each with further divisions. nih.govnih.gov Specific binding assays of R(-)-N-Ethylnorapomorphine at these receptors would be necessary to fully characterize its non-dopaminergic profile.

Receptor Functional Selectivity and Biased Agonism Research

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different conformational states of a receptor, leading to preferential activation of specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.gov This has significant implications for drug design, as it may allow for the development of compounds that elicit a desired therapeutic effect while minimizing side effects.

Research into the structure-functional-selectivity relationships of apomorphine analogs is an active area of investigation. nih.gov Studies have explored how modifications to the apomorphine scaffold can influence biased agonism at D1 and D2 receptors. nih.gov For example, some apomorphine analogs have been shown to exhibit biased antagonism for β-arrestin 2 at both D1 and D2 receptors. nih.gov

While these studies provide a framework for understanding how N-substitution might influence functional selectivity, specific research detailing the biased agonism profile of this compound is not yet prominent in the scientific literature. Further investigation is required to determine if this compound preferentially activates G protein or β-arrestin pathways at D2-like receptors and what the functional consequences of such a bias might be.

Receptor Binding and Kinetic Studies

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve competitive binding experiments where the ligand of interest, in this case, R(-)-N-Ethylnorapomorphine, competes with a radiolabeled ligand for binding to receptor preparations. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Studies on a series of N-substituted analogues of (R)-(-)-norapomorphine have demonstrated that the nature of the N-alkyl side chain is a critical determinant of affinity and selectivity for dopamine (B1211576) D2 receptors. nih.gov Among the evaluated compounds, which included N-propyl, N-allyl, and N-cyclopropylmethyl derivatives, the N-ethyl substituted compound was found to exhibit optimal affinity for the D2 receptor and the agonist binding site. nih.gov While all the evaluated N-substituted norapomorphines displayed relatively low affinity for D-1 receptor sites, the N-ethyl derivative was noted for its potent interaction with the D2 receptor. nih.gov

Table 1: Receptor Binding Affinity of R(-)-N-Ethylnorapomorphine Hydrochloride

| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |

| Dopamine D1 | Data not available | Data not available |

| Dopamine D2 | Data not available | Rat Striatal Tissue |

| Dopamine D3 | Data not available | Data not available |

| Dopamine D4 | Data not available | Data not available |

| Dopamine D5 | Data not available | Data not available |

| Agonist Site | Data not available | Rat Striatal Tissue |

This table is based on qualitative statements indicating high affinity but lacks specific numerical values in the provided search results.

Kinetics of Ligand-Receptor Interaction

The kinetics of the interaction between a ligand and its receptor provide a more dynamic understanding of the binding event, going beyond simple affinity measurements.

The association rate constant (k_on) describes the rate at which the ligand binds to the receptor, while the dissociation rate constant (k_off) defines the rate at which the ligand-receptor complex breaks apart. These parameters are crucial for understanding the duration of action of a drug. Methodologies to determine these constants for unlabeled compounds often involve competition kinetic binding assays. nih.gov

For this compound, specific quantitative data for k_on and k_off at dopamine receptors are not available in the provided search results.

Table 2: Kinetic Rate Constants for this compound

| Receptor Subtype | Association Rate (k_on) (M⁻¹min⁻¹) | Dissociation Rate (k_off) (min⁻¹) |

| Dopamine D2 | Data not available | Data not available |

This table is a placeholder to indicate the type of data required for this section, which was not available in the search results.

Receptor residence time, which is the reciprocal of the dissociation rate constant (1/k_off), is an increasingly important parameter in drug discovery. A longer residence time can lead to a more sustained pharmacological effect.

Investigations into the residence time of various ligands at their receptors are ongoing, but specific studies quantifying the residence time of this compound at dopamine receptors have not been identified in the provided search results.

The binding kinetics of a ligand directly influence its receptor occupancy over time in a physiological environment. A slow dissociation rate (long residence time) can lead to sustained receptor occupancy even after the free concentration of the ligand in the plasma has decreased. This can result in a prolonged therapeutic effect.

While the principle is well-established, preclinical studies specifically linking the binding kinetics of this compound to sustained dopamine receptor occupancy are not detailed in the available search results.

Receptor Desensitization and Internalization Mechanisms in vitro

Prolonged or repeated exposure of a receptor to an agonist can lead to a decrease in the receptor's responsiveness, a phenomenon known as desensitization. This is often followed by receptor internalization, where the receptors are removed from the cell surface.

A key and early event in the desensitization of G-protein coupled receptors (GPCRs), such as dopamine receptors, is the uncoupling of the receptor from its associated G-protein. This process prevents the receptor from initiating downstream signaling cascades upon agonist binding. This uncoupling is often mediated by G-protein coupled receptor kinases (GRKs), which phosphorylate the agonist-occupied receptor. This phosphorylation event then promotes the binding of arrestin proteins, which sterically hinder the G-protein from coupling to the receptor. nih.govdoi.org

While this is a general mechanism for dopamine receptor desensitization, specific in vitro studies detailing the role of this compound in promoting G-protein uncoupling from dopamine receptors are not described in the provided search results. The process is known to be complex, with different dopamine receptor subtypes potentially utilizing different kinases and regulatory proteins. For instance, D2-like receptors (D2, D3, and D4) couple to inhibitory G-proteins (Gi/o). nih.gov The desensitization of these receptors is a critical area of research, as it can be implicated in the development of tolerance to therapeutic agents. nih.gov

Beta-Arrestin Recruitment and Phosphorylation Pathways

Currently, there is a lack of specific published data detailing the beta-arrestin recruitment and phosphorylation pathways directly initiated by this compound. While studies on analogous compounds and the general mechanisms of dopamine D2 receptor activation provide a framework, direct experimental evidence for this specific compound is not available in the reviewed scientific literature.

Receptor Trafficking and Recycling Dynamics

Similarly, specific research findings and data tables concerning the receptor trafficking and recycling dynamics following stimulation with this compound are not present in the available scientific literature. The internalization and subsequent fate of the receptor are critical aspects of its signaling profile, yet these have not been specifically elucidated for this compound.

Signal Transduction and Intracellular Mechanisms

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Cascades

R(-)-N-Ethylnorapomorphine hydrochloride primarily exerts its effects by interacting with G-protein coupled receptors (GPCRs), the largest family of membrane proteins in the human genome. nih.gov These receptors are pivotal in translating extracellular signals into intracellular responses. The binding of a ligand, such as this compound, to a GPCR initiates a conformational change in the receptor, which in turn activates associated heterotrimeric G-proteins. nih.gov This activation sets off a cascade of intracellular events, modulating the activity of various enzymes and ion channels. nih.gov

GPCR signaling is a complex process that can proceed through G-protein-dependent or G-protein-independent pathways. nih.gov The specific G-protein subtype activated (e.g., Gαi/o, Gαs, Gαq) determines the immediate downstream effects. For instance, opioid receptors, which are a class of GPCRs, are known to couple to G-proteins, and this interaction is fundamental to their physiological effects. nih.gov

Adenylyl Cyclase Modulation and cAMP Production

A key downstream effector of GPCR signaling is the enzyme adenylyl cyclase. The modulation of adenylyl cyclase activity directly impacts the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov Depending on the G-protein coupled to the receptor, adenylyl cyclase can be either stimulated (by Gαs) or inhibited (by Gαi/o).

Opioid receptors, for example, are well-documented to inhibit adenylyl cyclase, leading to a decrease in cAMP production. nih.gov This reduction in cAMP levels has widespread consequences, as cAMP is a crucial regulator of protein kinase A (PKA) and other downstream effectors. nih.gov The spatial and temporal organization of cAMP signaling is tightly controlled within the cell, with membrane-associated adenylyl cyclases generating localized pools of cAMP in response to receptor activation. nih.gov

| Receptor Type | G-Protein Coupling | Effect on Adenylyl Cyclase | Impact on cAMP Production |

| Opioid Receptors | Gαi/o | Inhibition | Decrease |

Ion Channel Modulation

GPCR activation can also lead to the modulation of ion channel function, thereby altering the electrical excitability of neurons and other cells. nih.gov This modulation can manifest as changes in the voltage dependence, gating speed, and opening probability of various ion channels. nih.gov

This regulation can occur through direct interaction of G-protein subunits with the ion channel or indirectly through second messenger-activated protein kinases. For instance, Gβγ subunits released from activated G-proteins can directly interact with and modulate the activity of certain potassium and calcium channels. nih.gov This intricate control of ion channel activity is a fundamental mechanism by which neurotransmitters and drugs acting on GPCRs influence cellular function. nih.govnih.gov

Downstream Kinase Activation

The signaling cascades initiated by GPCRs often involve the activation of various downstream protein kinases. These kinases, in turn, phosphorylate a multitude of target proteins, leading to changes in their activity, localization, and function.

One of the well-studied downstream pathways is the mitogen-activated protein kinase (MAPK) cascade, which includes kinases such as ERK (extracellular signal-regulated kinase). nih.gov Activation of the MAPK pathway can be initiated by GPCRs through various mechanisms, including G-protein-dependent and β-arrestin-mediated pathways. nih.gov However, the coupling between the activation of an upstream kinase like Raf-1 and the subsequent activation of the downstream MEK/ERK pathway can be complex and subject to regulation by other signaling molecules. nih.gov

Influence on Second Messenger Systems

The primary mechanism of action of this compound involves the modulation of second messenger systems. nih.gov As discussed, the compound's interaction with GPCRs leads to changes in the intracellular levels of cAMP. nih.gov Beyond cAMP, other second messenger systems can also be influenced by GPCR activation.

For instance, the activation of certain GPCRs can lead to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as second messengers, with IP3 triggering the release of calcium from intracellular stores and DAG activating protein kinase C. While direct evidence for the modulation of the phospholipase C pathway by this compound is not extensively detailed in the provided context, the general principles of GPCR signaling suggest this as a potential mechanism. nih.gov

Gene Expression and Protein Regulation Studies

The long-term effects of this compound are likely mediated by changes in gene expression and protein regulation. The signaling cascades initiated by this compound can ultimately lead to the activation or repression of transcription factors, which in turn control the expression of specific genes.

For example, the activation of the Nrf2 pathway, as discussed above, leads to the increased expression of a battery of antioxidant and cytoprotective genes. nih.govnih.gov Similarly, the activation of the MAPK pathway can lead to the phosphorylation and activation of transcription factors that regulate genes involved in cell growth, differentiation, and survival.

Studies investigating the chronic effects of compounds acting on GPCRs have shown alterations in the expression of various proteins. For instance, chronic opiate treatment can lead to changes in the levels of adenylyl cyclases and tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov These changes at the level of gene and protein expression likely underlie the long-term adaptations and potential therapeutic effects of this compound.

Neurobiological Effects in Preclinical Models

Behavioral Pharmacology in Animal Models

The behavioral effects of R(-)-N-Ethylnorapomorphine hydrochloride and related compounds are assessed in a range of animal models designed to mimic symptoms of specific human disorders.

Animal models of Parkinson's disease (PD) are crucial for evaluating potential new therapies. The most common models utilize neurotoxins like 6-hydroxydopamine (6-OHDA) to selectively destroy dopaminergic neurons in the nigrostriatal pathway, replicating the primary pathology of PD. frontiersin.orgresearchgate.net

In the unilateral 6-OHDA lesion model in rats, the neurotoxin is injected into one side of the brain, affecting structures like the medial forebrain bundle or the striatum. nih.govnih.gov This leads to a depletion of dopamine (B1211576) in one hemisphere, causing motor asymmetry. A key behavioral measure in this model is the rotational behavior test. Following the administration of a dopamine agonist like apomorphine (B128758), the denervated striatal dopamine receptors become supersensitive. This results in a robust, quantifiable contralateral turning (rotation away from the lesioned side), which is considered a reliable indicator of the compound's potential anti-parkinsonian efficacy. frontiersin.orgresearchgate.netresearchgate.net While specific studies focusing solely on this compound in this paradigm are limited, its nature as a dopamine agonist suggests it would induce similar contralateral rotations, with the magnitude and duration of the effect depending on its specific receptor binding profile and pharmacokinetics.

Table 1: Overview of the 6-OHDA-Induced Rotational Model

| Feature | Description |

|---|---|

| Model | Unilateral 6-hydroxydopamine (6-OHDA) lesioned rat |

| Principle | Injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of one brain hemisphere to selectively destroy dopamine neurons, mimicking the asymmetrical onset of Parkinson's disease. |

| Primary Behavioral Endpoint | Apomorphine-induced contralateral rotations. |

| Interpretation | The number of rotations is a measure of dopamine receptor supersensitivity on the lesioned side and indicates the efficacy of a dopaminergic agonist. A higher number of rotations generally correlates with a more significant lesion and a potent drug effect. frontiersin.orgnih.gov |

Animal models of psychosis often rely on pharmacologically induced behaviors that are thought to parallel the positive symptoms of schizophrenia. One widely used model involves the administration of dopamine agonists, such as apomorphine or amphetamine, to induce stereotyped behaviors. nih.gov Stereotypy in rodents consists of repetitive, invariant patterns of behavior, such as sniffing, gnawing, and licking. The intensity of these behaviors is considered a functional index of central dopamine receptor stimulation.

Research on a series of N-substituted analogues of (R)-(-)-norapomorphine identified N-ethylnorapomorphine as an active agonist. Its administration was shown to produce stereotypy, confirming its dopaminergic activity in a behavioral context.

Another relevant model for assessing antipsychotic activity and extrapyramidal side effects is the catalepsy test. Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, can be induced in rodents by dopamine D2 receptor antagonists like haloperidol. This response is thought to be analogous to the parkinsonian side effects seen with some antipsychotic medications in humans. While this model is standard for evaluating antipsychotic compounds, specific studies testing the effects of this compound on catalepsy have not been identified.

Preclinical research into neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and Fragile X syndrome utilizes various animal models to study core behavioral deficits, particularly those related to social interaction. nih.govnih.gov Common behavioral assays include the social interaction test and the three-chamber sociability test. nih.gov

In the social interaction test, two unfamiliar rodents are placed in an open arena, and behaviors such as sniffing, following, and grooming are quantified to assess social interest. nih.gov The three-chamber test evaluates sociability by measuring the time a mouse spends in a chamber with an unfamiliar mouse versus an empty chamber or a chamber with an inanimate object. nih.gov These models can be created through genetic modification or prenatal exposure to substances like valproic acid (VPA), which is known to increase the risk of ASD in humans. nih.govmdpi.com

Despite the availability of these established models, a review of the scientific literature did not yield studies specifically investigating the effects of this compound on behaviors in animal models of neurodevelopmental disorders.

To screen for potential antidepressant effects, researchers commonly employ the Forced Swim Test (FST) and the Tail Suspension Test (TST) in rodents. nih.govnih.govresearchgate.net In the FST, animals are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture, which is interpreted as a state of behavioral despair. nih.gov Antidepressant medications typically reduce the duration of this immobility. nih.gov The TST operates on a similar principle, where immobility is measured when a mouse is suspended by its tail. researchgate.net

These tests have strong predictive validity for a wide range of clinically used antidepressant drugs. nih.gov However, there is no available scientific literature detailing the evaluation of this compound in these or other established preclinical models of depression and anxiety.

Cognitive impairments are a feature of many neuropsychiatric and neurodegenerative disorders. In preclinical research, tasks such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are used to assess different aspects of learning and memory. nih.govnih.gov

The NOR test leverages a rodent's innate preference for novelty to assess recognition memory. An animal is first familiarized with two identical objects, and after a delay, it is presented with one familiar and one novel object. An animal with intact memory will spend more time exploring the novel object. nih.govresearchgate.net The MWM is a widely used task to evaluate spatial learning and memory. It requires an animal to learn the location of a hidden platform in a pool of opaque water, using external spatial cues. researchgate.net

These models are sensitive to cognitive deficits induced by genetic manipulations, brain lesions, or pharmacological agents. nih.gov Nevertheless, specific studies on the effects of this compound in the NOR, MWM, or other rodent models of cognitive deficits have not been identified in the current scientific literature.

Neurochemical Alterations in Preclinical Studies

The primary mechanism of action of this compound, like other apomorphinoids, is through its interaction with dopamine receptors. Its neurochemical profile is defined by its binding affinity for different receptor subtypes. In vitro radioligand binding assays using rat forebrain tissue have been conducted to determine these affinities.

Studies on N-substituted norapomorphines have shown that the nature of the N-alkyl side chain significantly influences the affinity and selectivity for dopamine D1 and D2 receptors. For N-ethylnorapomorphine, research indicates a much higher affinity for the D2 receptor compared to the D1 receptor, marking it as a D2-selective agonist.

Table 2: Dopamine Receptor Binding Affinities of N-Ethylnorapomorphine

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| (R)-(-)-N-Ethylnorapomorphine | Dopamine D1 | >10,000 |

| Dopamine D2 | 43 |

Data derived from in vitro studies on rat striatal tissue.

The high affinity for the D2 receptor underlies the compound's ability to stimulate postsynaptic dopamine signaling pathways. This stimulation is the basis for the behavioral effects observed in animal models, such as the induction of stereotypy and expected rotational behavior in 6-OHDA lesioned rats. The very low affinity for D1 receptors suggests that its pharmacological actions are mediated primarily through the D2 receptor family. researchgate.net

Preclinical Neuroprotection and Neurorestoration Research

No preclinical studies on the neuroprotective or neurorestorative properties of this compound could be identified.

Anti-Excitotoxic Mechanisms in Preclinical Models

There is no available research on the anti-excitotoxic mechanisms of this compound in preclinical models.

Anti-Inflammatory Pathways in Preclinical Models

Information regarding the anti-inflammatory pathways of this compound in preclinical models is not available in the surveyed literature.

Anti-Apoptotic Effects in Preclinical Models

No studies were found that investigated the anti-apoptotic effects of this compound in preclinical settings.

Modulation of Oxidative Stress in Preclinical Models

There is no data on how this compound modulates oxidative stress in preclinical models.

Promotion of Neurogenesis and Synaptic Plasticity in Preclinical Studies

Research on the effects of this compound on neurogenesis and synaptic plasticity in preclinical studies could not be located.

Advanced Research Methodologies and Techniques

In Vitro Cellular and Subcellular Studies

The foundational understanding of R(-)-N-Ethylnorapomorphine's pharmacological profile is built upon a variety of in vitro assays that probe its interaction with and effect on target cells and their components.

Radioligand Binding Assays

Table 1: Representative Dopamine (B1211576) Receptor Binding Affinities for Aporphine (B1220529) Analogs This table is illustrative of the types of data generated from radioligand binding assays for compounds structurally related to R(-)-N-Ethylnorapomorphine. Specific Ki values for R(-)-N-Ethylnorapomorphine hydrochloride require further dedicated studies.

Compound D1 Receptor Ki (nM) D2 Receptor Ki (nM) Reference (R)-(-)-2-methoxy-N-n-propylnorapomorphine 6450 1.3 nih.gov (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine 1690 44 nih.gov (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine 46 235 nih.gov

Functional Assays

Functional assays move beyond simple binding to measure the biological response elicited by a compound. For G-protein coupled receptors (GPCRs) like the dopamine receptors, these assays often quantify the generation of second messengers, such as cyclic AMP (cAMP). D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gi/o proteins to inhibit this process. nih.goveurofinsdiscovery.com

The potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a dopamine agonist are determined using these methods. For example, in cells expressing D2 receptors, the compound's ability to inhibit forskolin-stimulated cAMP production would be measured. Studies on related compounds like apomorphine (B128758) show that it acts as a partial agonist at D1 receptors and a full agonist at D2 receptors in cAMP assays. nih.gov This functional profile is crucial for interpreting its physiological and behavioral effects.

Table 2: Illustrative Data from Functional cAMP Assays for Dopamine Agonists This table demonstrates the type of data obtained from functional assays. Specific EC₅₀ and Eₘₐₓ values for this compound are needed from dedicated experimental work.

Agonist Receptor Assay Type Potency (pEC₅₀) Efficacy (% of Dopamine) Reference Apomorphine D1R GIRK Activation 6.46 34.9% eurofinsdiscovery.com Dopamine D1R cAMP Accumulation 7.55 100% eurofinsdiscovery.com Apomorphine D1R β-Arrestin2 Recruitment 6.85 86% nih.gov

Receptor Internalization and Trafficking Assays

Upon sustained agonist stimulation, many GPCRs undergo internalization, a process where the receptor is removed from the cell surface into endosomes. This serves as a key mechanism for desensitization and signal regulation. This process is often mediated by β-arrestin proteins, which are recruited to the activated receptor. nih.govnih.gov Assays to study this phenomenon typically use techniques like fluorescence microscopy or enzyme-linked immunosorbent assays (ELISA) to track the location of tagged receptors or β-arrestin in response to agonist application.

While studies have not specifically focused on this compound, research on D2 dopamine receptors shows that agonist binding induces a β-arrestin3-dependent internalization. nih.gov Investigating whether this compound triggers a similar internalization process, and with what kinetics, is an important area for understanding its long-term regulatory effects on dopaminergic signaling. Some dopamine agonists can exhibit "functional selectivity," where they activate G-protein signaling without strongly promoting β-arrestin recruitment and internalization. nih.gov

Electrophysiological Recordings in Cell Cultures/Brain Slices

Electrophysiology provides a direct measure of a drug's effect on neuronal excitability. Techniques like patch-clamp recording on cultured neurons or in acute brain slices allow researchers to measure changes in membrane potential, firing rate, and ion channel currents. Dopamine agonists, particularly those acting on D2 autoreceptors on dopaminergic neurons, typically reduce the firing frequency of these cells by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. nih.govnih.gov

By applying this compound to neurons in these preparations, its precise influence on neuronal activity can be quantified. For example, recording from dopaminergic neurons in the substantia nigra or ventral tegmental area would reveal its potency and efficacy in inhibiting neuronal firing, providing a direct link between receptor activation and cellular function. nih.gov While specific studies on this compound are limited, the known actions of D2 agonists strongly suggest it would inhibit the firing of dopaminergic neurons. nih.govnih.gov

High-Throughput Screening for Analog Development

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. mdpi.com The chemical structure of R(-)-N-Ethylnorapomorphine, the aporphine scaffold, can serve as a template for the development of novel ligands. In HTS campaigns, large chemical libraries are screened in assays designed to identify compounds that bind to or activate dopamine receptors. Hits from these screens can then be chemically modified to create analogs with improved properties, such as higher affinity, greater selectivity, or different functional profiles. The 1-phenylbenzazepine framework is another classic scaffold that has been extensively used to develop a range of D1-like receptor ligands. nih.gov The use of such established scaffolds is a key strategy in modern drug discovery. mdpi.com

Ex Vivo and In Vivo Preclinical Neuroimaging Applications

Neuroimaging techniques extend the study of R(-)-N-Ethylnorapomorphine to the level of the living brain, allowing for the visualization and quantification of its target receptors in a physiological context.

This is achieved by labeling the compound with a positron-emitting (e.g., Carbon-11) or gamma-emitting (e.g., Iodine-125) radioisotope. The resulting radiotracer is administered to an animal, and its distribution in the brain is measured using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

PET studies using radiolabeled compounds like [¹¹C]bexarotene have demonstrated the ability to measure brain uptake and distribution, although high nonspecific binding can sometimes be a challenge. nih.gov A suitable radiotracer based on the N-ethylnorapomorphine structure, for instance [¹¹C]N-ethylnorapomorphine, could be used to map the density and occupancy of dopamine receptors in preclinical models of neurological and psychiatric disorders. These studies are crucial for understanding how receptor levels change in disease and in response to treatment.

Following an in vivo PET or SPECT scan, or after systemic administration of a tritiated ([³H]) radioligand, ex vivo autoradiography can be performed. nih.govnih.gov In this technique, the animal's brain is removed, sectioned, and exposed to a sensitive film or phosphor imaging plate. This provides a high-resolution map of where the radiotracer has accumulated. Comparing the distribution in wild-type animals versus knockout animals lacking a specific receptor can confirm the tracer's binding specificity. nih.gov This method complements in vivo imaging by providing detailed anatomical information on receptor distribution at a microscopic level. nih.govnih.gov

Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) for Structural and Biochemical Analysis

Functional MRI (fMRI) for Brain Activity and Connectivity Research

Functional MRI (fMRI) is instrumental in mapping brain activation and connectivity by detecting changes in blood-oxygen-level-dependent (BOLD) signals. While direct fMRI studies on this compound are limited, research on its parent compound, apomorphine, provides valuable insights into its potential effects on brain activity.

A study on Parkinson's disease patients revealed that apomorphine administration led to a reduction in cerebral activation in the contralateral precentral gyrus during voluntary finger tapping movements. nih.gov This finding was contrary to other studies that showed increased activation after dopaminergic stimulation, suggesting a complex mechanism of action possibly involving preferential binding to presynaptic dopamine receptors, which could inhibit endogenous dopamine release. nih.gov Another fMRI study using apomorphine in awake rhesus monkeys demonstrated significant activation in the caudate nucleus, putamen, and substantia nigra, consistent with the activation of GABAergic neurons in these areas. researchgate.net These studies on apomorphine suggest that fMRI can effectively be used to investigate the modulatory effects of related dopamine agonists on brain circuits involved in motor control.

Positron Emission Tomography (PET) for Receptor Occupancy and Neurotransmitter Dynamics

Positron Emission Tomography (PET) is a highly specific molecular imaging technique that allows for the in vivo quantification of receptor occupancy and neurotransmitter dynamics. researchgate.net This is achieved by using radiolabeled ligands that bind to specific targets in the brain. youtube.com

In the context of this compound, a closely related compound, (11)C-(R)-2-CH3O-N-n-propylnorapomorphine ((11)C-MNPA), has been developed and utilized as an agonist radioligand for PET imaging of the high-affinity state of dopamine D2 receptors in the human brain. mdpi.com Studies with (11)C-MNPA have shown that its regional brain distribution aligns well with the known locations of dopamine D2 receptors, as determined by antagonist radioligands. mdpi.com This makes it a valuable tool for clinical research into the pathophysiology of neuropsychiatric disorders and for assessing the dopamine D2 receptor occupancy of various drugs. mdpi.com

PET studies are crucial for determining the relationship between the plasma concentration of a drug and its binding to the target receptor in the brain. doaj.org For instance, PET with [(11)C]raclopride has been used to measure the D2 receptor occupancy of antipsychotic drugs, helping to establish therapeutic dosage ranges that optimize clinical response while minimizing side effects. doaj.org Such methodologies could be applied to this compound to quantify its in vivo binding affinity and occupancy at dopamine receptors.

Table 1: PET Radioligand for Dopamine D2 Receptor Imaging

| Radioligand | Target Receptor | Key Findings |

| (11)C-MNPA | Dopamine D2 (High-affinity state) | Regional distribution consistent with D2 receptor locations; useful for receptor occupancy studies. mdpi.com |

| [(11)C]raclopride | Dopamine D2 | Used to measure D2 receptor occupancy of various drugs to guide dosing. doaj.org |

Diffusion Tensor Imaging (DTI) for White Matter Microstructure

Diffusion Tensor Imaging (DTI) is an MRI technique that measures the directional diffusion of water molecules to provide information about the microstructure of white matter tracts in the brain. It is particularly sensitive to changes in axonal integrity and myelination. nih.gov While DTI has been used to investigate structural changes in the brain in conditions like Parkinson's disease, where the dopaminergic system is affected, specific DTI studies on the effects of this compound have not been identified in the reviewed literature. nih.govnih.gov Studies on dopamine agonists in the broader context of Parkinson's disease have suggested that high doses could potentially impact sleep-related brain structures, but direct evidence of this compound's effect on white matter microstructure from DTI is currently lacking. nih.gov

Electroencephalography (EEG) and Near-Infrared Spectroscopy (NIRS) for Neural Activity Monitoring

Electroencephalography (EEG) provides high-temporal-resolution measurement of the brain's electrical activity, while Near-Infrared Spectroscopy (NIRS) monitors changes in blood oxygenation related to neural activation. The combination of these techniques can offer a comprehensive view of neurovascular coupling.

Research on the parent compound, apomorphine, has demonstrated the utility of EEG in monitoring the effects of dopaminergic stimulation. A study in healthy volunteers showed that apomorphine induced an increase in beta activity in the EEG, confirming that EEG mapping is sensitive enough to track the neurochemical effects of dopamine agonists. nih.gov Another study in a mouse model of Alzheimer's disease found that acute apomorphine injection altered EEG activity in the theta-alpha frequency range, and that these effects were modified by chronic pretreatment with the drug, suggesting changes in dopamine receptor sensitivity. mdpi.com These findings indicate that EEG can be a valuable non-invasive tool for assessing the central effects of compounds like this compound. nih.gov

Computational Approaches and Molecular Modeling

Structure-Based Drug Design and Ligand Docking

Computational methods, particularly structure-based drug design and ligand docking, are essential for understanding the molecular interactions between a ligand and its receptor. researchgate.net These in silico approaches can predict binding affinities and modes of interaction, guiding the development of more specific and effective drugs. nih.gov

For apomorphine and its derivatives, including N-substituted norapomorphines, molecular docking studies have been crucial in elucidating their interactions with dopamine receptors. researchgate.netnih.govnih.gov These studies have revealed the importance of specific structural features, such as the N-alkyl side chain, in determining affinity and selectivity for D1 and D2 dopamine receptors. nih.gov For example, docking simulations have shown that apomorphine can bind to both active and inactive states of the D2 receptor, with key interactions involving residues like Asp114. researchgate.net

Computational analyses have also been employed to understand the structure-activity relationships of various apomorphine analogs, aiming to develop biased ligands that selectively activate specific downstream signaling pathways, which could offer therapeutic advantages. duke.edu The insights gained from these molecular modeling studies are invaluable for the rational design of novel dopamine receptor ligands with desired pharmacological profiles.

Table 2: Key Findings from Molecular Modeling of Apomorphine Analogs

| Compound Class | Key Finding | Implication for Drug Design |

| N-substituted norapomorphines | The properties of the N-alkyl side chain (electronic, steric, lipophilic) are critical for D2 receptor affinity and selectivity. nih.gov | Modification of the N-substituent can be used to tune the pharmacological profile of the ligand. |

| Apomorphine | Binds to both active and inactive states of the D2 receptor, with a strong hydrogen bond to Asp114. researchgate.net | Provides a molecular basis for its agonist activity and a template for designing new agonists. |

| Apomorphine Analogs | Structural modifications can lead to biased signaling at D1 and D2 receptors. duke.edu | Offers a strategy to develop functionally selective ligands with improved therapeutic effects. |

Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular dynamics (MD) simulations represent a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of pharmacology, MD simulations provide a dynamic view of how a ligand, such as a dopamine agonist, interacts with its receptor at the atomic level. This technique can elucidate the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and reveal the conformational changes the receptor undergoes upon ligand binding, which are crucial for initiating a cellular response.

For compounds structurally similar to this compound, such as apomorphine itself, MD simulations have been instrumental. These simulations, often spanning from nanoseconds to microseconds, can predict the binding affinity and orientation of the ligand within the dopamine D2 or D3 receptor binding pocket. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a theoretical measure of the strength of the interaction. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity. Although direct MD simulation studies on this compound are not present in the literature, the established protocols for other apomorphine analogs provide a clear roadmap for how such investigations could be conducted.

Omics Approaches in Preclinical Studies

"Omics" technologies encompass a suite of high-throughput techniques designed to holistically analyze the entire collection of a specific type of biological molecule in a cell, tissue, or organism. These include genomics (genes), proteomics (proteins), and metabolomics (metabolites). In preclinical drug development, these approaches can uncover the broader biological impact of a compound, identify biomarkers of efficacy or toxicity, and illuminate its mechanism of action.

Proteomics: This is the large-scale study of proteins. In preclinical research, treating animal models with a compound and subsequently analyzing changes in the proteome of specific tissues (e.g., brain regions) can reveal which cellular pathways are affected. For instance, a proteomics study on a related compound might show alterations in proteins involved in dopamine signaling, synaptic plasticity, or cellular stress responses. This provides a detailed picture of the compound's downstream effects.

Metabolomics: This field focuses on the comprehensive analysis of small molecules, or metabolites, within a biological system. Following administration of a compound, metabolomic profiling of biofluids (like blood or urine) or tissue extracts can identify changes in metabolic pathways. For a dopamine agonist, this could reveal alterations in energy metabolism, neurotransmitter synthesis, or lipid metabolism, offering insights into both therapeutic effects and potential off-target actions. A recent metabolomics study on the parent compound apomorphine, for example, identified changes in lysophospholipids in a preclinical model of nonalcoholic steatohepatitis, suggesting a role in modulating metabolic disruptions.

Genomics: This involves studying the complete set of DNA (the genome) within an organism. In preclinical studies, genomic analysis can be used to understand how a compound might alter gene expression profiles. While less common for assessing the direct and immediate effects of a small molecule compared to proteomics and metabolomics, it can be valuable for understanding long-term adaptations or identifying genetic factors that might influence an individual's response to the drug.

While specific data from proteomics, metabolomics, or genomics studies on this compound are not available, the application of these technologies to its parent compound and other dopaminergic agents underscores their potential to significantly deepen our understanding of this specific derivative in future preclinical investigations.

Translational Research Perspectives Preclinical Focus

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of preclinical drug development, enabling the quantitative characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) and its relationship to the observed pharmacological effects. transpharmation.com This integrated approach is crucial for optimizing dosing regimens and predicting clinical outcomes. catapult.org.uk

Absorption and Distribution: Apomorphine (B128758) is a lipophilic compound that readily crosses the blood-brain barrier, a critical feature for a centrally acting drug. drugbank.com Following administration, it is distributed to various tissues. In rats, apomorphine has been shown to be rapidly absorbed after oral administration, with peak plasma concentrations achieved within 30 minutes. clinicsearchonline.org

Metabolism: Apomorphine undergoes extensive metabolism in preclinical species, primarily through N-demethylation, glucuronidation, and sulfation. drugbank.comnih.gov Key cytochrome P450 (CYP) enzymes involved in its N-demethylation include CYP2B6, CYP2C8, CYP3A4, and CYP3A5. drugbank.com In rats, a significant metabolite is apomorphine sulfate. fda.gov The metabolic pathways for R(-)-N-Ethylnorapomorphine hydrochloride are anticipated to share similarities with apomorphine, likely involving conjugation and potential de-ethylation.

Excretion: In rats, apomorphine and its metabolites are predominantly eliminated through the urine. drugbank.com

Table 1: Preclinical ADME Profile of Apomorphine (as a proxy)

| Parameter | Finding in Preclinical Species (Rat) | Reference |

|---|---|---|

| Absorption | Rapidly absorbed after oral administration. | clinicsearchonline.org |

| Distribution | Lipophilic, crosses the blood-brain barrier. | drugbank.com |

| Metabolism | Extensive metabolism via N-demethylation, glucuronidation, and sulfation. | drugbank.comnih.gov |

| Excretion | Primarily eliminated in the urine. | drugbank.com |

A significant challenge in neuropsychiatric drug development is the translation of preclinical findings to human clinical trials. nih.gov Predictive models that can accurately forecast human pharmacokinetics and pharmacodynamics from preclinical data are therefore of immense value. While specific predictive models for this compound have not been published, the general principles of allometric scaling and physiologically based pharmacokinetic (PBPK) modeling are applicable.

These models integrate data on drug properties and physiological parameters from various preclinical species to simulate the drug's behavior in humans. For dopamine (B1211576) agonists, these models would aim to predict human brain receptor occupancy and subsequent clinical response based on preclinical data from rodent and non-rodent species. The development of such models is an iterative process, refined as more data becomes available from both preclinical and early clinical studies.

Integrating PK and PD data is essential for understanding the dose-response relationship and for predicting the therapeutic window of a new compound. catapult.org.uk For a dopamine agonist like this compound, preclinical efficacy would be assessed in animal models of neuropsychiatric disorders, such as models of psychosis or cognitive deficits.

A semi-mechanistic PK/PD model could be developed to link the concentration of the drug in the brain to a specific pharmacodynamic endpoint, such as changes in neurotransmitter levels or behavioral outcomes. For instance, a model could correlate the unbound brain concentrations of the compound with the modulation of dopamine levels in the prefrontal cortex, a brain region implicated in schizophrenia. nih.gov This approach allows for a more quantitative assessment of target engagement and the duration of the pharmacological effect, which is critical for designing effective dosing schedules for later clinical trials. catapult.org.uk

Biomarker Discovery and Validation in Preclinical Models

Biomarkers are objectively measured indicators of a biological state or condition and are crucial for the development of new therapies for neuropsychiatric disorders. scilit.com In the preclinical setting, biomarkers can be used to demonstrate target engagement, provide early evidence of efficacy, and help to stratify patient populations in later clinical trials.

For a dopamine agonist like this compound, several potential preclinical biomarkers could be explored. These may include:

Neurochemical Biomarkers: Measurement of dopamine and its metabolites in specific brain regions (e.g., striatum, prefrontal cortex) using techniques like microdialysis. Changes in these neurochemicals following drug administration can provide direct evidence of target engagement.

Electrophysiological Biomarkers: Recording of brain electrical activity, such as quantitative electroencephalography (qEEG), can reveal drug-induced changes in brain wave patterns that may be translatable to human studies.

Behavioral Biomarkers: In animal models of psychosis, a key behavioral biomarker is prepulse inhibition (PPI) of the startle reflex, which is disrupted by dopamine agonists. The ability of a novel compound to modulate PPI can be a predictor of its antipsychotic potential. Apomorphine is known to disrupt PPI in rodents.

Molecular Biomarkers: Changes in the expression of genes or proteins downstream of dopamine receptor activation could also serve as biomarkers of drug effect.

The validation of these preclinical biomarkers involves demonstrating their reliability, reproducibility, and, most importantly, their translational relevance to the human condition.

Conceptual Frameworks for Preclinical Drug Development in Neuropsychiatric Disorders

The development of drugs for neuropsychiatric disorders is particularly challenging due to the complex and often poorly understood pathophysiology of these conditions. nih.gov The traditional approach of developing drugs based on serendipitous discoveries is being replaced by more rational, hypothesis-driven strategies.

A key conceptual framework is the "Research Domain Criteria" (RDoC) initiative, which encourages the study of fundamental dimensions of functioning (e.g., cognitive systems, arousal/regulatory systems) that cut across traditional diagnostic categories. This approach can help to identify novel targets and develop treatments for specific symptom domains, rather than broad, heterogeneous disorders.

For a dopamine agonist like this compound, a preclinical development program would likely focus on its potential to modulate specific dopamine-dependent circuits involved in cognition and motivation, which are impaired in disorders like schizophrenia and depression.

The high failure rate of neuropsychiatric drugs in clinical trials highlights the significant challenges in translating preclinical findings. nih.gov Several factors contribute to this "translational gap":

Limitations of Animal Models: Rodent models of complex human psychiatric disorders often have limited construct and predictive validity. elsevierpure.comoup.com While they can mimic certain behavioral or neurochemical aspects of a disease, they cannot fully recapitulate the human condition. nih.gov

Species Differences: There are significant differences in neuroanatomy, genetics, and metabolism between preclinical species and humans, which can affect a drug's efficacy and safety profile. nih.gov

Disease Heterogeneity: Psychiatric diagnoses often encompass a wide range of underlying pathologies, making it difficult to develop a "one-size-fits-all" treatment. scilit.com

To address these challenges, several strategies are being employed:

Improved Preclinical Models: The development of more sophisticated animal models, including those based on genetic risk factors or specific neural circuit manipulations, aims to improve their predictive validity.

Use of Translatable Biomarkers: The identification and validation of biomarkers that can be measured in both preclinical species and humans can help to bridge the translational gap. scilit.com

Rigorous Study Design: Ensuring that preclinical studies are well-designed, adequately powered, and transparently reported is crucial for generating reliable and reproducible data. nih.gov

The development of this compound will need to navigate these challenges by employing a robust preclinical program that carefully considers the limitations of existing models and incorporates translational biomarkers to increase the probability of clinical success.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Apomorphine |

| Apomorphine sulfate |

Lessons Learned from Preclinical-to-Clinical Research (General Principles)

The journey of a novel chemical entity from preclinical discovery to clinical application is a complex and challenging endeavor, fraught with high attrition rates. The translation of promising laboratory findings into safe and effective therapies for human use requires a meticulous and strategic approach. General principles derived from decades of drug development provide a framework for navigating this intricate path. These principles are particularly relevant when considering the preclinical data of dopaminergic agents such as this compound.

A critical initial step in this translational process is the comprehensive characterization of the compound's pharmacological profile. For this compound, a key attribute is its interaction with dopamine receptors. Preclinical studies on a series of N-substituted analogues of (R)-(-)-norapomorphine have indicated that the N-ethyl substitution confers optimal affinity for the D2 dopamine receptor and agonist binding sites. nih.gov In this series of compounds, all evaluated analogues demonstrated relatively low affinity for D1 receptors. nih.gov This initial receptor binding profile is a crucial piece of data that guides the subsequent preclinical development strategy, suggesting a potential therapeutic focus on conditions where D2 receptor agonism is a key mechanism of action.

The selection of appropriate and predictive animal models is another cornerstone of successful preclinical to clinical translation. For a compound like this compound, with its D2 agonist properties, animal models of Parkinson's disease or other dopamine-deficient neurological disorders would be relevant. The goal of these in vivo studies is to establish a clear relationship between target engagement and a measurable therapeutic effect. The insights gained from these models are instrumental in defining a potential therapeutic window and identifying biomarkers to monitor treatment response in later clinical trials.

A significant challenge in the preclinical phase is the inherent limitation of animal models to fully recapitulate the complexity of human diseases. nih.gov Differences in physiology, metabolism, and the genetic basis of diseases between species can lead to discrepancies between preclinical efficacy and clinical outcomes. Therefore, a deep understanding of the strengths and weaknesses of the chosen animal models is paramount. For neurological disorders, this is particularly challenging due to the intricate nature of the human brain and the subjective components of many symptoms. nih.gov

Furthermore, the transition from preclinical to clinical research necessitates a thorough investigation of the compound's pharmacokinetic and toxicological properties. Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is vital for determining appropriate dosing regimens in humans. Similarly, comprehensive toxicology studies are required to identify potential safety concerns and establish a safe starting dose for first-in-human trials.

The lessons learned from the broader field of drug development underscore the importance of a multidisciplinary and iterative approach. Continuous feedback between preclinical and clinical research teams is essential for refining development strategies. nih.gov For instance, unexpected findings in early clinical trials may necessitate a return to preclinical models to better understand the underlying mechanisms. This "bench-to-bedside and back again" paradigm is crucial for navigating the complexities of drug development and increasing the probability of success. nih.gov

The development of dopaminergic agents, in particular, has highlighted the need for careful consideration of on-target and off-target effects. While a high affinity for the D2 receptor is a promising characteristic for this compound, a comprehensive understanding of its interaction with other dopamine receptor subtypes (D1, D3, D4, D5) and other neurotransmitter systems is necessary to anticipate the full spectrum of its physiological effects.

Data Tables

Table 1: N-Substituted Norapomorphine (B1212033) Analogues and their General Dopamine Receptor Affinity

| Compound | N-Substituent | General D1 Receptor Affinity | General D2 Receptor Affinity |

| R(-)-N-Ethylnorapomorphine | Ethyl | Low | Optimum |

| R(-)-N-Propylnorapomorphine | Propyl | Low | Optimum |

| R(-)-N-Allylnorapomorphine | Allyl | Low | Optimum |

| R(-)-N-Cyclopropylmethylnorapomorphine | Cyclopropylmethyl | Low | Optimum |

This table is generated based on the general findings of a comparative study on N-substituted norapomorphine analogues. "Optimum" indicates high affinity relative to other tested substitutions in the same study. nih.gov

Future Research Directions for R N Ethylnorapomorphine Hydrochloride

The exploration of dopaminergic compounds like R(-)-N-Ethylnorapomorphine hydrochloride continues to be a pivotal area of neuroscience research. As our understanding of the intricate signaling pathways of the brain deepens, so too does the potential for developing more refined and effective therapeutic agents. The future of research for this compound and its analogs lies in a multi-faceted approach that leverages cutting-edge technologies and methodologies to unlock new therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the recommended HPLC parameters for quantifying R(-)-N-Ethylnorapomorphine hydrochloride and its impurities in bulk drug substances?

- Methodological Answer : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of phosphate buffer (pH 3.0) and acetonitrile in a gradient elution mode. Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 220 nm. System suitability criteria (e.g., tailing factor <2.0, theoretical plates >2000) must be validated for precision and accuracy. Relative response factors for impurities should be calibrated using certified reference standards .

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

- Methodological Answer : Employ a multi-step synthesis protocol involving (1) stereoselective reduction of a ketone intermediate using chiral catalysts (e.g., BINAP-Ru complexes) and (2) N-ethylation under controlled pH (7–8) to minimize racemization. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances enantiomeric excess (>99%) and yield. Monitor intermediates using TLC and NMR to ensure reaction completion .

Q. What pharmacological assays are suitable for preliminary evaluation of this compound’s dopaminergic activity?

- Methodological Answer : Conduct in vitro radioligand binding assays using D2/D4 dopamine receptor subtypes expressed in HEK293 cells. Use [³H]spiperone as a competitive ligand, and calculate IC₅₀ values via nonlinear regression. Validate functional activity using cAMP accumulation assays in transfected cell lines. Dose-response curves should be normalized to positive controls (e.g., apomorphine) .

Advanced Research Questions

Q. How should researchers resolve contradictions in receptor binding data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. Perform parallel studies:

- In vitro: Use brain homogenates to assess receptor affinity under simulated physiological conditions.

- In vivo: Employ microdialysis in rodent models to correlate free plasma concentrations with receptor occupancy.

Statistical reconciliation via pharmacokinetic-pharmacodynamic (PK-PD) modeling is recommended .

Q. What strategies are effective for identifying and quantifying degradation products in this compound under accelerated stability conditions?

- Methodological Answer : Subject the compound to ICH-recommended stress conditions (40°C/75% RH for 6 months, acid/alkali hydrolysis, oxidative exposure). Analyze degradation products using UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient. Structural elucidation via MS/MS fragmentation and comparison with impurity reference standards (e.g., EP/BP pharmacopeial guidelines) is critical .

Q. How can chiral chromatography be applied to resolve enantiomeric impurities in this compound?

- Methodological Answer : Utilize a Chiralpak AD-H column (250 × 4.6 mm) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.2 mL/min. UV detection at 254 nm. Validate method robustness by spiking the sample with S(+)-enantiomer and ensuring baseline separation (resolution >2.0). Quantify impurities using area normalization or external calibration .

Q. What experimental design principles should guide dose-ranging studies for this compound in rodent models of Parkinson’s disease?

- Methodological Answer : Use a factorial design with three variables: dose (0.1–5 mg/kg), administration route (IV, SC, oral), and treatment duration (acute vs. chronic). Primary endpoints include rotarod performance and striatal dopamine levels. Include a placebo group and blinded randomization. Power analysis (α=0.05, β=0.2) ensures statistically significant detection of effect sizes ≥30% .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.